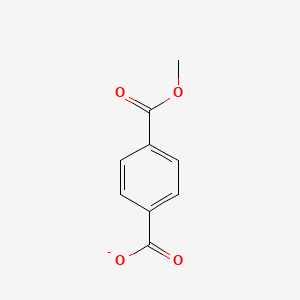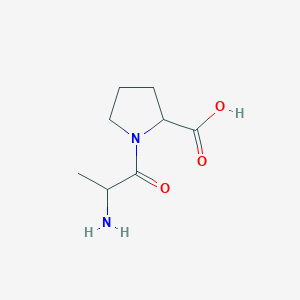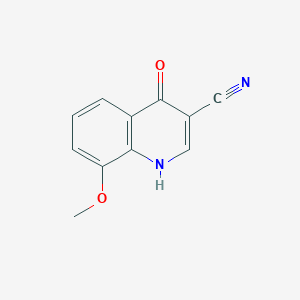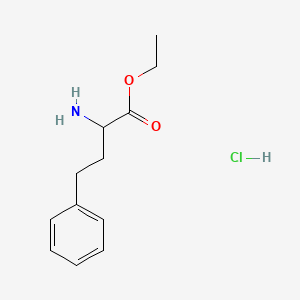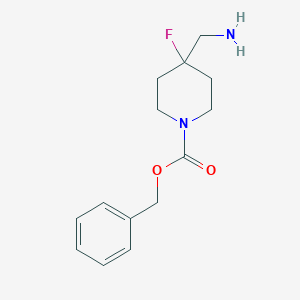![molecular formula C10H12O B8816444 1,2,4,5-Tetrahydrobenzo[d]oxepine CAS No. 5368-66-1](/img/structure/B8816444.png)
1,2,4,5-Tetrahydrobenzo[d]oxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
1,2,4,5-Tetrahydrobenzo[d]oxepine is a chemical compound with the molecular formula C10H12O . It is also known by its IUPAC name, 1,2,4,5-tetrahydro-3-benzoxepine .
Synthesis Analysis
The synthesis of 1,2,4,5-Tetrahydrobenzo[d]oxepine has been reported in several studies. For instance, one study reported the generation of 1,2,4,5-tetrahydrobenzo[d]oxepines through a competitive reaction with enamines bearing methyl or cyclohexyl groups .Molecular Structure Analysis
The molecular structure of 1,2,4,5-Tetrahydrobenzo[d]oxepine consists of a benzene ring fused with an oxepine ring . The SMILES representation of the molecule is C1COCCC2=CC=CC=C21 .Chemical Reactions Analysis
In a study, it was found that the insertion of an electron withdrawing (or electron donating) group on the catechol modified their relative proportions, so that the reaction became regiospecific. With some aliphatic enamines, a competitive 1,6-Michael addition took place, affording 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine compounds .Propriétés
Numéro CAS |
5368-66-1 |
|---|---|
Nom du produit |
1,2,4,5-Tetrahydrobenzo[d]oxepine |
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
1,2,4,5-tetrahydro-3-benzoxepine |
InChI |
InChI=1S/C10H12O/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4H,5-8H2 |
Clé InChI |
UFOOGTWMHKEYLV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC2=CC=CC=C21 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B8816364.png)
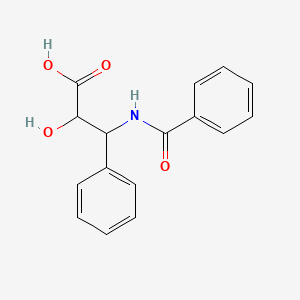
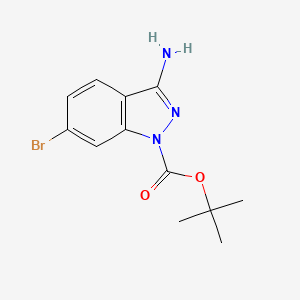
![2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B8816402.png)
